

# Assessing the Selectivity of BI-135585 Against 11β-HSD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | BI-135585 |           |  |  |  |
| Cat. No.:            | B606072   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective  $11\beta$ -hydroxysteroid dehydrogenase 1 ( $11\beta$ -HSD1) inhibitor, **BI-135585**, against its counterpart,  $11\beta$ -hydroxysteroid dehydrogenase 2 ( $11\beta$ -HSD2). The high selectivity of  $11\beta$ -HSD1 inhibitors is crucial for therapeutic efficacy in metabolic diseases, as off-target inhibition of  $11\beta$ -HSD2 can lead to undesirable side effects. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the objective assessment of **BI-135585**.

## **Data Presentation: Inhibitor Selectivity Profile**

The following table summarizes the in vitro potency (IC50) of **BI-135585** and other relevant  $11\beta$ -HSD inhibitors against both  $11\beta$ -HSD1 and  $11\beta$ -HSD2. The data highlights the selectivity profile of each compound.



| Compound                       | 11β-HSD1 IC50<br>(nM)                           | 11β-HSD2 IC50<br>(nM) | Selectivity<br>(11β-<br>HSD2/11β-<br>HSD1) | Compound<br>Type                      |
|--------------------------------|-------------------------------------------------|-----------------------|--------------------------------------------|---------------------------------------|
| BI-135585                      | 13[1][2]                                        | >13,000<br>(implied)  | >1000-fold[1][2]                           | Selective 11β-<br>HSD1 Inhibitor      |
| AZD4017                        | 7[3][4]                                         | >14,000<br>(implied)  | >2000-fold[3]                              | Selective 11β-<br>HSD1 Inhibitor      |
| INCB13739                      | 3.2[4]                                          | -                     | -                                          | Selective 11β-<br>HSD1 Inhibitor      |
| PF-915275                      | 2.3 (Ki)[1]                                     | -                     | >1000-fold[5]                              | Selective 11β-<br>HSD1 Inhibitor      |
| JTT-654                        | 4.65[1]                                         | >30,000[1]            | >6450-fold                                 | Selective 11β-<br>HSD1 Inhibitor      |
| Carbenoxolone                  | ~300[6]                                         | 10-83[7]              | Non-selective                              | Non-selective<br>11β-HSD<br>Inhibitor |
| 18α-<br>Glycyrrhetinic<br>acid | 2,200[3]                                        | >20,000[3]            | >9-fold                                    | Selective 11β-<br>HSD1 Inhibitor      |
| Abietic acid                   | 2,800 (oxidation)<br>/ 27,000<br>(reduction)[8] | 12,000[8]             | Non-selective                              | Non-selective<br>11β-HSD<br>Inhibitor |

Note: The IC50 for **BI-135585** against  $11\beta$ -HSD2 is implied from its reported >1000-fold selectivity over other hydroxysteroid dehydrogenases.

# Signaling Pathway: Cortisol and Cortisone Metabolism

The diagram below illustrates the opposing roles of  $11\beta$ -HSD1 and  $11\beta$ -HSD2 in the regulation of glucocorticoid activity.  $11\beta$ -HSD1 primarily acts as a reductase, converting inactive cortisone



to active cortisol, while  $11\beta$ -HSD2 is a unidirectional dehydrogenase that inactivates cortisol to cortisone.[9] Selective inhibition of  $11\beta$ -HSD1 is a therapeutic strategy for metabolic diseases by reducing intracellular cortisol levels.[7]



Click to download full resolution via product page



Caption: Cortisol and Cortisone Conversion by 11β-HSD Isozymes.

## **Experimental Protocols**

The determination of inhibitor selectivity against  $11\beta$ -HSD1 and  $11\beta$ -HSD2 is a critical step in drug development. Below are detailed methodologies for key experiments cited in the assessment of **BI-135585**'s selectivity.

# In Vitro 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2 Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds on  $11\beta$ -HSD1 and  $11\beta$ -HSD2 in a cellular context.

Objective: To determine the IC50 values of test compounds for  $11\beta$ -HSD1 and  $11\beta$ -HSD2.

#### Materials:

- HEK-293 cells stably transfected with human 11β-HSD1 or 11β-HSD2.
- Cell culture medium (e.g., DMEM) with appropriate supplements.
- Cortisone (for 11β-HSD1 assay) or Cortisol (for 11β-HSD2 assay) as substrate.
- Test compound (e.g., BI-135585) at various concentrations.
- NADPH (for 11β-HSD1 assay) or NAD+ (for 11β-HSD2 assay) as a cofactor.
- LC-MS/MS system for quantification of cortisol and cortisone.

### Procedure:

- Cell Culture: Culture the stably transfected HEK-293 cells to confluency in appropriate cell culture plates.
- Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 30 minutes).



- · Enzyme Reaction Initiation:
  - For the 11β-HSD1 assay, add cortisone and NADPH to the cells.
  - For the 11β-HSD2 assay, add cortisol and NAD+ to the cells.
- Incubation: Incubate the plates at 37°C for a defined time to allow for enzymatic conversion.
- Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., methanol).
- Sample Analysis: Analyze the supernatant for the concentrations of cortisol and cortisone using a validated LC-MS/MS method.[10][11]
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

# **Experimental Workflow**

The following diagram outlines the general workflow for assessing the selectivity of an  $11\beta$ -HSD inhibitor.



Click to download full resolution via product page

Caption: Workflow for Determining  $11\beta$ -HSD Inhibitor Selectivity.

## Conclusion

The available data strongly indicates that **BI-135585** is a potent and highly selective inhibitor of  $11\beta$ -HSD1. With an IC50 of 13 nM for  $11\beta$ -HSD1 and a selectivity of over 1000-fold against other hydroxysteroid dehydrogenases, it demonstrates a favorable profile for therapeutic



development.[1][2] This high degree of selectivity is crucial to avoid the adverse effects associated with the inhibition of  $11\beta$ -HSD2, such as apparent mineralocorticoid excess.[7] The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of **BI-135585** and other  $11\beta$ -HSD1 inhibitors in the drug discovery pipeline.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid dehydrogenase Wikipedia [en.wikipedia.org]
- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. | Semantic Scholar [semanticscholar.org]



To cite this document: BenchChem. [Assessing the Selectivity of BI-135585 Against 11β-HSD2: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#assessing-the-selectivity-of-bi-135585-against-11-hsd2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com